molecular formula C11H21N3 B2781289 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1522569-34-1

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No. B2781289
CAS RN: 1522569-34-1
M. Wt: 195.31
InChI Key: GDMXXUBTDGHZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have antitumor activity and could be used in the development of new cancer treatments. In material science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been used as a building block for the synthesis of new materials with potential applications in electronics and optics. In environmental science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to have antioxidant properties, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is not widely available, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine. One area of interest is its potential use in the development of new cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a building block for the synthesis of new materials with advanced properties. Finally, studies are needed to determine its potential use as a corrosion inhibitor in the oil and gas industry.
Conclusion:
In conclusion, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor activity, anti-inflammatory and analgesic effects, and a protective effect on the liver and kidneys. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, including its potential use in the development of new cancer treatments and as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves the reaction of 3-methyl-1-butanol and 2-propanol with hydrazine hydrate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization.

properties

IUPAC Name

1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMXXUBTDGHZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=C(C=N1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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